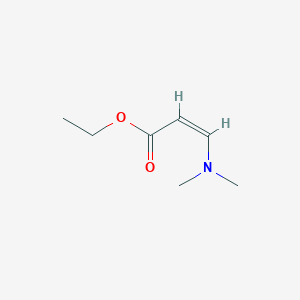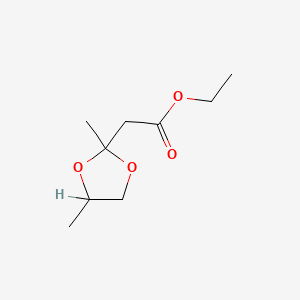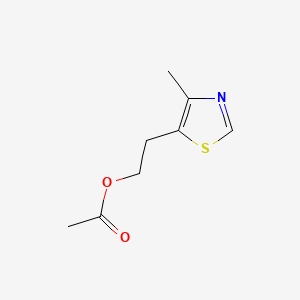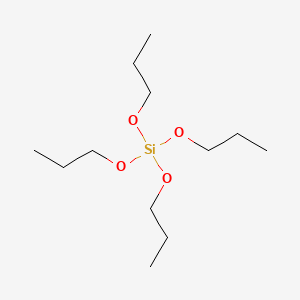
3-(N,N-Dimetilamino)acrilato de etilo
Descripción general
Descripción
Ethyl trans-3-dimethylaminoacrylate, also known as Ethyl 3-(N,N-dimethylamino)acrylate, is a chemical compound with the empirical formula C7H13NO2 . It is used in scientific research and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl trans-3-dimethylaminoacrylate consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a molecular weight of 143.18 . The SMILES string representation of the molecule isCCOC(/C=C/N(C)C)=O . Physical And Chemical Properties Analysis
Ethyl trans-3-dimethylaminoacrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a density of 1.0±0.1 g/cm^3, a boiling point of 185.9±23.0 °C at 760 mmHg, and a flash point of 68.9±13.5 °C . It is miscible with water and reacts with bases .Aplicaciones Científicas De Investigación
Síntesis orgánica
El 3-(N,N-Dimetilamino)acrilato de etilo es una materia prima importante utilizada en la síntesis orgánica . Puede participar en diversas reacciones químicas para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y sustancias.
Productos farmacéuticos
Este compuesto se utiliza como intermedio en la industria farmacéutica . Puede estar involucrado en la síntesis de ingredientes farmacéuticos activos, contribuyendo al desarrollo de nuevos medicamentos y terapias.
Agroquímicos
En el campo de los agroquímicos, el this compound se utiliza como bloque de construcción en la síntesis de pesticidas, herbicidas y otros productos químicos agrícolas . Estas sustancias ayudan a proteger los cultivos y aumentar la productividad agrícola.
Campos de colorantes
El this compound también se utiliza en la industria de los colorantes . Se puede utilizar en la síntesis de tintes y pigmentos, contribuyendo a la producción de una amplia gama de colores para textiles, plásticos y otros materiales.
Copolimerización
El compuesto se utiliza en la copolimerización con otros monómeros . Por ejemplo, se ha utilizado en la copolimerización radical con acrilato de n-dodecilo (DA) o metacrilato de n-dodecilo (DMA) en tolueno . Este proceso influye significativamente en la composición y la heterogeneidad composicional de los copolímeros .
Aceites lubricantes
Los copolímeros (meta) acrílicos organosolubles que contienen amina, que se pueden sintetizar utilizando this compound, son modificadores efectivos de la viscosidad dispersante para aceites lubricantes . Estos modificadores mejoran el rendimiento de los aceites lubricantes, contribuyendo a la eficiencia y longevidad de los sistemas mecánicos.
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, or altering the properties of cellular membranes .
Biochemical Pathways
Given the compound’s structure and potential targets, it’s likely that it could influence a variety of biochemical processes .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Given the compound’s potential targets and mode of action, it’s likely that it could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(N,N-dimethylamino)acrylate. For instance, factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s stability and activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl trans-3-dimethylaminoacrylate for laboratory experiments is its versatility, as it can be used in a variety of different experiments. Additionally, it is relatively easy to synthesize, and it is relatively inexpensive. One of the main limitations of Ethyl trans-3-dimethylaminoacrylate for laboratory experiments is that it is not very stable, and it can degrade over time. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for Ethyl trans-3-dimethylaminoacrylate. One potential direction is to further study its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to improve its stability and reduce its toxicity. Another potential direction is to further study its potential applications in drug delivery systems and enzyme inhibition. Additionally, further research could be done to explore its potential uses in other areas, such as agriculture and food science. Finally, further research could be done to explore its potential uses in medical applications, such as the treatment of diseases.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009957 | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1117-37-9, 924-99-2 | |
| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-(dimethylamino)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Ethyl 3-(dimethylamino)acrylate a useful reagent in organic synthesis?
A: Ethyl 3-(dimethylamino)acrylate is a highly versatile building block due to its structure. The presence of both an electron-deficient alkene (activated by the electron-withdrawing ester group) and the electron-rich dimethylamino group makes it a suitable substrate for various reactions. [, , , ] This bifunctionality enables it to act as a Michael acceptor and participate in cyclization reactions, leading to the synthesis of diverse heterocyclic compounds. [, , , ]
Q2: Can you provide an example of how Ethyl 3-(dimethylamino)acrylate is used in the synthesis of pharmaceuticals?
A: Absolutely. One example is its application in synthesizing Dolutegravir, an HIV integrase inhibitor. Researchers successfully utilized Ethyl 3-(dimethylamino)acrylate as a starting material in a multi-step synthesis of a key Dolutegravir intermediate. [] The process involved a condensation reaction with methyl oxalyl chloride, followed by several transformations and a MgBr2-promoted cyclization to achieve the desired intermediate. This highlights the compound's utility in constructing complex pharmaceutical scaffolds.
Q3: The abstracts mention "continuous flow" processes. How does Ethyl 3-(dimethylamino)acrylate perform in such systems?
A: In a study focused on Floxacin intermediates, researchers demonstrated that Ethyl 3-(dimethylamino)acrylate effectively participates in a continuous flow reaction to form Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. [] The rapid and efficient activation of 2,4-dichloro-5-fluorobenzoic acid into its acid chloride using bis(trichloromethyl)carbonate allowed for a swift reaction with Ethyl 3-(dimethylamino)acrylate in the continuous flow setup. This resulted in a more efficient and environmentally friendly process compared to traditional batch reactions. []
Q4: Are there any studies exploring the reactivity of Ethyl 3-(dimethylamino)acrylate beyond pharmaceutical applications?
A: Yes, the compound's reactivity extends beyond drug synthesis. One study explored its use in generating 2-(arylhydrazono)aldehydes, important precursors to various heterocycles like pyrazoles and arylazolopyrimidines. [] By reacting Ethyl 3-(dimethylamino)acrylate with arenediazonium chlorides, researchers efficiently synthesized a series of 2-(arylhydrazono)aldehydes. This highlights the compound's versatility in accessing a diverse range of structures relevant to various chemical fields. []
Q5: How does the structure of Ethyl 3-(dimethylamino)acrylate relate to its reactivity in these examples?
A: The reactivity stems from the interplay between the electron-rich and electron-deficient functionalities within the molecule. The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent carbon, facilitating its attack on electrophiles. Conversely, the electron-withdrawing ester group increases the electrophilicity of the alkene, making it susceptible to nucleophilic attack, as observed in Michael additions. [, ] This balanced reactivity profile makes it a valuable tool for constructing a variety of molecular frameworks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
